molecular formula C13H14O2 B2504696 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone CAS No. 790263-82-0

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone

Cat. No. B2504696
CAS RN: 790263-82-0
M. Wt: 202.253
InChI Key: ORRJENNPIMXIMA-UHFFFAOYSA-N
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Description

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofuran is a bicyclic compound made up of a benzene ring fused to a five-membered furan ring. The compound has ethyl and methyl substituents on the benzofuran moiety and an ethanone group attached to it.

Synthesis Analysis

The synthesis of related benzofuran derivatives has been explored in various studies. For instance, a photoinduced direct oxidative annulation method has been used to synthesize highly functionalized polyheterocyclic benzofuran derivatives without the need for transition metals and oxidants . Another study reports the synthesis of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones, which are structurally similar to the compound of interest, starting from 2-(2-formylphenoxy)alkanoic acids . Additionally, the total synthesis of a 2-isopropyliden-2H-benzofuran-3-one derivative has been achieved through a multi-step process starting from 4′-hydroxyacetophenone . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a fused benzene and furan ring. The substituents on the benzofuran core, such as ethyl and methyl groups, can influence the electronic and steric properties of the molecule. The presence of an ethanone group would introduce a carbonyl functional group, which could participate in various chemical reactions and affect the overall reactivity of the compound.

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions. For example, the reduction of 1-(2-alkylbenzofuran-3-yl)-2-phenylethanones to the corresponding ethanols has been achieved using lithium aluminum hydride . Furthermore, the selective catalytic reduction of nitro-substituted benzofuran ethanones to amino compounds has been demonstrated . These reactions highlight the reactivity of the carbonyl group and the potential for further functionalization of the benzofuran core.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and boiling point. The carbonyl group in the ethanone moiety is a key functional group that can engage in hydrogen bonding, affecting the compound's solubility in various solvents. The electronic nature of the benzofuran ring system can also influence the compound's UV absorption properties, making it potentially useful in optical applications.

Scientific Research Applications

Photoinduced Direct Oxidative Annulation

A study by Zhang et al. (2017) explored the photoinduced direct oxidative annulation of various compounds including ethyl-2-(furan-2-yl)-3-oxo-3-(aryl-2-yl)propanoates, yielding highly functionalized polyheterocyclic ethanones. This process does not require transition metals or oxidants, demonstrating an efficient pathway to synthesize complex structures like 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanone and its analogues (Zhang et al., 2017).

Synthesis of Novel Compounds

Dobner et al. (2003) reported the synthesis of new compounds, including a benzofuran derivative, from the roots of Leontopodium alpinum and L. leontopodioides. The study highlighted the potential of benzofuran compounds in discovering new chemical entities (Dobner et al., 2003).

Asymmetric Synthesis of Inhibitors

Bosiak et al. (2008) described the asymmetric synthesis of 5-lipoxygenase inhibitors, using enantioselective reduction processes. This research underscores the importance of benzofuran derivatives in medicinal chemistry (Bosiak et al., 2008).

DNA Topoisomerase I and II Inhibition

Lee et al. (2007) isolated new benzofurans from Gastrodia elata, demonstrating significant inhibition of DNA topoisomerases I and II. This suggests a potential for benzofuran compounds in developing novel therapeutic agents (Lee et al., 2007).

Green Synthesis of Enantiopure Alcohols

Şahin (2019) utilized Lactobacillus paracasei as a biocatalyst for the bioreduction of 1-(benzofuran-2-yl)ethanone, achieving high enantiomeric excess. This study highlights an environmentally friendly approach to producing enantiopure alcohols (Şahin, 2019).

Enantiotopic Selective Bioreductions

Paizs et al. (2003) conducted enantiotopic selective reductions of benzofuran derivatives, providing a method for preparing optically active carbinols. This research contributes to the field of stereoselective synthesis (Paizs et al., 2003).

Novel Three-Component Synthesis

Rostami-Charati et al. (2012) described a three-component reaction involving 1-(benzofuran-yl)-ethanone, demonstrating an efficient method for synthesizing furochromene derivatives. This research contributes to the development of new synthetic methodologies (Rostami-Charati et al., 2012).

properties

IUPAC Name

1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-4-10-11-7-8(2)5-6-12(11)15-13(10)9(3)14/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRJENNPIMXIMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=C1C=C(C=C2)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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